molecular formula C19H15F2NO5 B6561059 [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate CAS No. 1021265-56-4

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate

Cat. No. B6561059
CAS RN: 1021265-56-4
M. Wt: 375.3 g/mol
InChI Key: MJNOIWDRTSRSPD-UHFFFAOYSA-N
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Description

The compound “[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom, a nitrogen atom, and three carbon atoms . The oxazole ring is substituted with a 2,4-difluorophenyl group and a methyl ester group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, the 2,4-difluorophenyl group, and the methyl ester group . The presence of the fluorine atoms could potentially influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, oxazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen or oxygen atoms of the oxazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase its stability and could influence its solubility in different solvents .

Future Directions

Given the wide range of biological activities exhibited by oxazole derivatives , this compound could potentially be of interest in medicinal chemistry. Further studies could explore its synthesis, chemical reactivity, and potential biological activity.

properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO5/c1-24-16-6-3-11(7-18(16)25-2)19(23)26-10-13-9-17(27-22-13)14-5-4-12(20)8-15(14)21/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNOIWDRTSRSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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